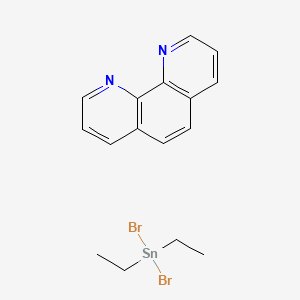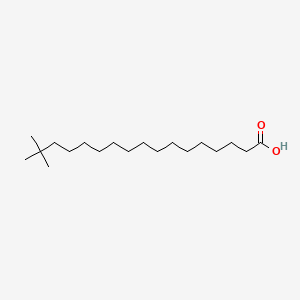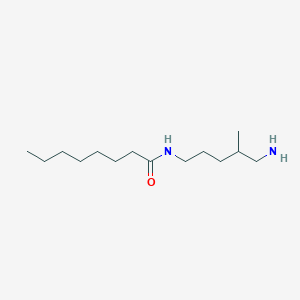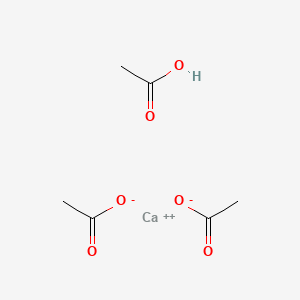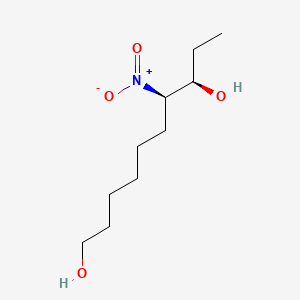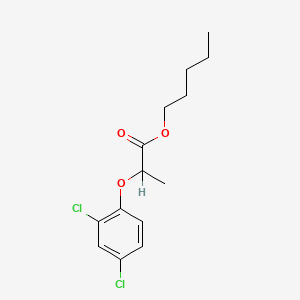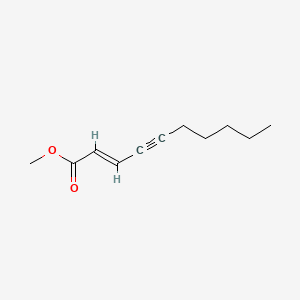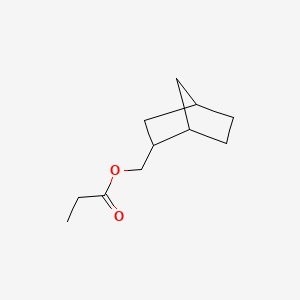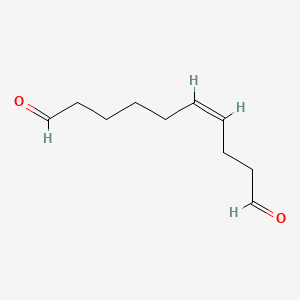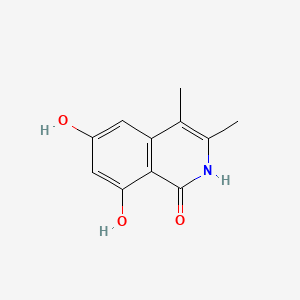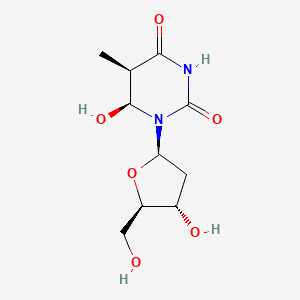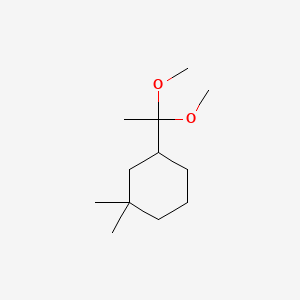
Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- is an organic compound with the molecular formula C12H24O2. It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a 3-(1,1-dimethoxyethyl) group and two 1,1-dimethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane with 3-(1,1-dimethoxyethyl)-1,1-dimethyl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the alkylation reaction. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 1,1-dimethyl-: Lacks the 3-(1,1-dimethoxyethyl) group, resulting in different reactivity and applications.
Cyclohexane, 3-(1,1-dimethoxyethyl)-: Similar structure but without the 1,1-dimethyl groups, affecting its chemical properties.
Uniqueness
Cyclohexane, 3-(1,1-dimethoxyethyl)-1,1-dimethyl- is unique due to the presence of both the 3-(1,1-dimethoxyethyl) and 1,1-dimethyl groups, which confer distinct steric and electronic effects. These features influence its reactivity and make it a valuable compound in various chemical transformations and applications.
Propriétés
Numéro CAS |
102840-39-1 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
3-(1,1-dimethoxyethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-11(2)8-6-7-10(9-11)12(3,13-4)14-5/h10H,6-9H2,1-5H3 |
Clé InChI |
SXQMZBACJKRJPX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)C(C)(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


